
1,6-Bis(4-morpholinylsulfonyl)-2-naphthyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Bis(4-morpholinylsulfonyl)-2-naphthyl methyl ether (also known as BMS-806) is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. BMS-806 is a small molecule inhibitor that targets the HIV-1 virus, which causes AIDS.
Wirkmechanismus
The mechanism of action of BMS-806 involves the inhibition of the HIV-1 virus by targeting the viral capsid protein. The capsid protein is responsible for the assembly of the virus, and BMS-806 disrupts this process by binding to the protein and preventing it from forming the viral core. This prevents the virus from replicating and infecting other cells.
Biochemical and Physiological Effects
BMS-806 has been shown to have minimal toxicity and side effects in animal studies. The compound has also been shown to have good pharmacokinetic properties, meaning that it can be easily absorbed and distributed throughout the body. BMS-806 has been shown to have a long half-life, which means that it can remain in the body for an extended period of time.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BMS-806 in lab experiments is its specificity for the HIV-1 virus. This means that it can be used to study the virus and its mechanisms of action without affecting other cellular processes. However, one of the limitations of using BMS-806 is its cost, as it is a complex molecule that requires a multistep synthesis process.
Zukünftige Richtungen
There are several future directions for the research and development of BMS-806. One potential direction is the optimization of the synthesis method to reduce the cost and increase the yield of the compound. Another direction is the further study of the compound's potential applications in treating other viral infections and cancer. Additionally, BMS-806 could be used as a tool in studying the mechanism of action of the HIV-1 virus and other viruses. Overall, BMS-806 has shown promising results in scientific research and has the potential to be a valuable tool in drug development.
Synthesemethoden
The synthesis method of BMS-806 involves a multistep process that starts with the preparation of 2-naphthol. The 2-naphthol is then reacted with chlorosulfonic acid to form 2-naphthyl chlorosulfonate. The 2-naphthyl chlorosulfonate is then reacted with morpholine to form 1,6-bis(4-morpholinylsulfonyl)-2-naphthalene. The final step involves the reaction of 1,6-bis(4-morpholinylsulfonyl)-2-naphthalene with methyl iodide to form BMS-806.
Wissenschaftliche Forschungsanwendungen
BMS-806 has been extensively studied for its potential applications in drug development. The compound has shown promising results in inhibiting the HIV-1 virus by targeting the viral capsid protein. BMS-806 has also been studied for its potential use in treating other viral infections, such as hepatitis B and C. Additionally, BMS-806 has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
Molekularformel |
C19H24N2O7S2 |
|---|---|
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
4-(6-methoxy-5-morpholin-4-ylsulfonylnaphthalen-2-yl)sulfonylmorpholine |
InChI |
InChI=1S/C19H24N2O7S2/c1-26-18-5-2-15-14-16(29(22,23)20-6-10-27-11-7-20)3-4-17(15)19(18)30(24,25)21-8-12-28-13-9-21/h2-5,14H,6-13H2,1H3 |
InChI-Schlüssel |
PJQCEVNIUBQTOI-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCOCC3)S(=O)(=O)N4CCOCC4 |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCOCC3)S(=O)(=O)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(4-{[(4-ethoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281504.png)
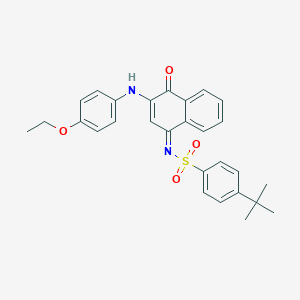
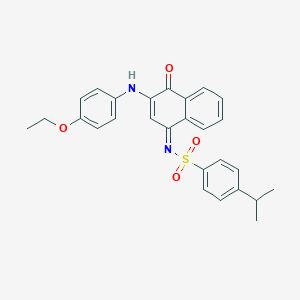


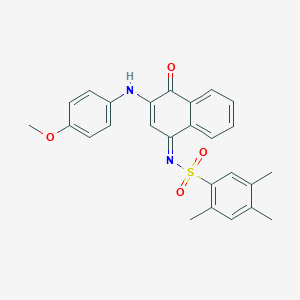
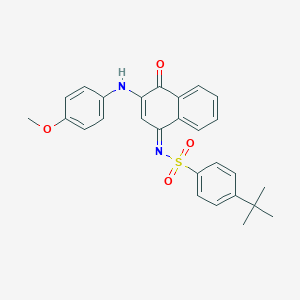

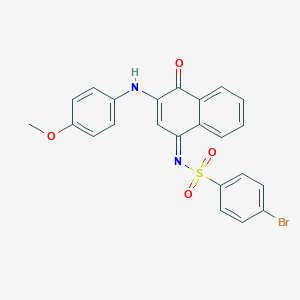
![4-isopropyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281522.png)
![N-{[4-(propan-2-yl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B281523.png)
![N-benzoyl-2,5-dimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281527.png)
![4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B281528.png)
![2,5-dimethyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281529.png)